molecular formula C10H13ClN2 B1465426 1-(4-Chlorophenyl)pyrrolidin-3-amine CAS No. 1181375-65-4

1-(4-Chlorophenyl)pyrrolidin-3-amine

Cat. No. B1465426
CAS RN: 1181375-65-4
M. Wt: 196.67 g/mol
InChI Key: LNNGSZUOAZKLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.68 . This compound is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(4-Chlorophenyl)pyrrolidin-3-amine”, has been a topic of interest in medicinal chemistry due to their wide range of biological activities . The synthesis methods can be broadly categorized into two strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)pyrrolidin-3-amine” is characterized by the presence of a pyrrolidine ring attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C10H13ClN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)pyrrolidin-3-amine” include a molecular weight of 210.70 g/mol, a XLogP3-AA value of 1.6, one hydrogen bond donor count, two hydrogen bond acceptor counts, and two rotatable bond counts .

Scientific Research Applications

Medicinal Chemistry: Designing Novel Therapeutics

1-(4-Chlorophenyl)pyrrolidin-3-amine serves as a versatile scaffold in medicinal chemistry due to its pyrrolidine ring. This ring structure is pivotal in the design of new compounds with potential therapeutic effects . The non-planarity and stereogenicity of the pyrrolidine ring allow for the exploration of pharmacophore space and contribute to the stereochemistry of the molecule, influencing the biological activity and drug efficacy .

Material Science: Advanced Material Synthesis

In material science, this compound can be used to synthesize advanced materials with specific properties. The pyrrolidine ring’s ability to undergo various chemical reactions makes it a valuable precursor for developing new materials with desired features such as increased durability or enhanced electrical conductivity .

Environmental Science: Pollution Remediation

Research in environmental science could explore the use of 1-(4-Chlorophenyl)pyrrolidin-3-amine in pollution remediation. Its chemical structure could potentially interact with pollutants, aiding in their breakdown or removal from the environment. However, specific applications in this field require further investigation .

Analytical Chemistry: Chemical Analysis and Detection

The compound’s unique structure may be utilized in analytical chemistry for the detection and quantification of various substances. It could serve as a reagent or a standard in chromatographic methods to measure the presence of other compounds with similar chemical properties .

Pharmacology: Understanding Drug Action

In pharmacology, 1-(4-Chlorophenyl)pyrrolidin-3-amine could be used to study the mechanisms of drug action. Its interaction with biological molecules can provide insights into the pharmacodynamics and pharmacokinetics of related drug candidates .

Biochemistry: Enzyme and Receptor Studies

Biochemists might employ this compound in enzyme and receptor studies to understand better the binding affinities and reaction mechanisms at the molecular level. The pyrrolidine ring’s stereogenicity can influence how it interacts with various biomolecules, affecting the overall biochemical pathways .

Future Directions

The future directions for the study of “1-(4-Chlorophenyl)pyrrolidin-3-amine” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGSZUOAZKLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 6
1-(4-Chlorophenyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.